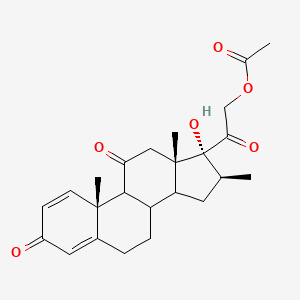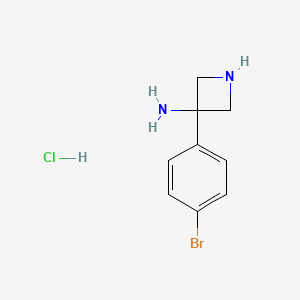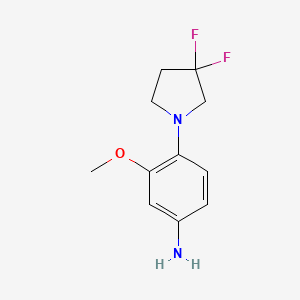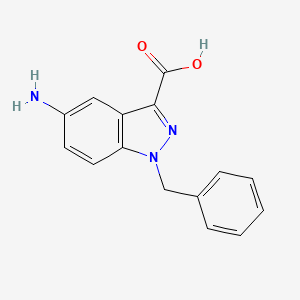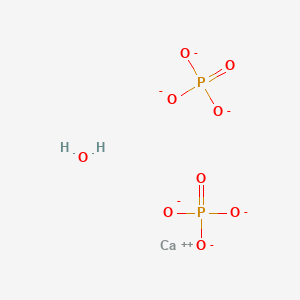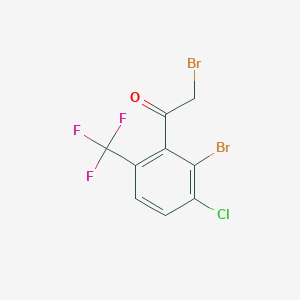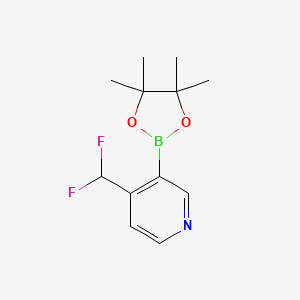
2-Morpholino-4-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-4-propoxyaniline is a chemical compound that features a morpholine ring and a propoxy group attached to an aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-4-propoxyaniline typically involves the reaction of 4-chloroaniline with morpholine and propyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholine and propoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-4-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, alcohols, and thiols, under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-Morpholino-4-propoxyaniline has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is used as a tool compound in biological studies to understand the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-Morpholino-4-propoxyaniline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound has been shown to inhibit certain kinases involved in cell cycle regulation and cytokinesis. This inhibition leads to the suppression of cancer cell growth and proliferation . The compound’s ability to modulate these pathways makes it a valuable tool in cancer research and drug development .
Comparación Con Compuestos Similares
Similar Compounds
2-Morpholino-4-anilinoquinoline: This compound shares a similar structure but has a quinoline ring instead of a propoxy group.
4-Morpholinoaniline: This compound lacks the propoxy group but retains the morpholine and aniline structure.
Uniqueness
2-Morpholino-4-propoxyaniline is unique due to the presence of both morpholine and propoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-4-propoxyaniline |
InChI |
InChI=1S/C13H20N2O2/c1-2-7-17-11-3-4-12(14)13(10-11)15-5-8-16-9-6-15/h3-4,10H,2,5-9,14H2,1H3 |
Clave InChI |
BPSJACUFGXDEKU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC(=C(C=C1)N)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-cyclopropylcarbamic acid tert-butyl ester](/img/structure/B13719626.png)
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
